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MI-773 (also known as SAR405838) is a small-molecule inhibitor that disrupts the interaction between

MDM2 and the tumor suppressor p53. By blocking this interaction, it stabilizes p53, activates its pathway,

and can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells with wild-type TP53

[1] [2].

The table below summarizes the key biological data available from the search results:

Aspect Description

Mechanism of
Action

Blocks p53-binding pocket on MDM2, stabilizing p53 and activating its

transcriptional pathway [1] [2].

Primary Indication Potential therapy for cancers with wild-type TP53; shows activity in sarcoma,

leukemia, lymphoma, melanoma, renal, and gastric cancers [2].

Key Predictive
Biomarker

Wild-type TP53 status is the strongest predictor of sensitivity. Tumors with

TP53 mutations are largely resistant [2].

Reported Toxicity
(Preclinical)

Animal xenograft models showed "negligible toxicity" [1]. Phase I clinical trials

reported an "acceptable safety profile" [2]. Specific adverse effects not detailed.
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For researchers planning in vitro experiments to assess MI-773's efficacy, the following workflow, derived

from the methodologies in the search results, can serve as a guide. This flowchart illustrates the key decision

points and readouts.

Start Experiment: Select Cell Line Panel

Determine TP53 Status

Wild-Type TP53 Mutant TP53

Treat with MI-773 Result: Resistance
(No Significant Effect)

Viability Assay (e.g., CCK-8)

Apoptosis Assay (e.g., Flow Cytometry)

Immunoblotting: p53, p21, PUMA, BAX, Cleaved Caspase-3

Result: Sensitivity
(Reduced Viability, Apoptosis)
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Detailed Experimental Protocol for p53 Wild-Type Cells

This protocol is synthesized from the experiments performed on neuroblastoma cell lines [1].

Cell Line Selection and Culture:

Establish a panel of cancer cell lines, including at least two with confirmed wild-type TP53
(e.g., SH-SY5Y, IMR-32) and one with mutant or null TP53 (e.g., SK-N-AS) as a negative
control [1].

Maintain cells according to standard culture conditions for the specific cell type.

Compound Treatment:

Prepare MI-773 stock solution. The specific solvent was not mentioned, but DMSO is

commonly used for such compounds.
Treat cells with a range of MI-773 concentrations (e.g., from nanomolar to low micromolar) for

24 to 72 hours to establish a dose-response curve. The cited study observed effects at sub-
micromolar concentrations in sensitive lines [2].

Assessment of Cell Viability and Proliferation:

Cell Viability Assay: Use assays like CCK-8 to quantify cell viability. Calculate the half-
maximal inhibitory concentration (IC50) values. Expect a significant reduction in viability in wild-

type TP53 lines in a dose- and time-dependent manner, but not in mutant lines [1].
Clonogenic Assay: Perform soft agar colony formation assays. Plate cells and treat with MI-
773. Score colonies after 1-2 weeks. MI-838 should significantly reduce the number and size of
colonies in wild-type TP53 cells [1].

Analysis of Apoptosis and Pathway Activation:

Apoptosis Assay: Use flow cytometry with Annexin V/propidium iodide staining to quantify

apoptotic cells. An increase in the apoptotic population should be evident in wild-type TP53
cells after treatment [1].

Immunoblotting (Western Blot): Analyze protein lysates from treated and control cells for key
markers:

p53 and MDM2: Significant accumulation of p53 and its transcriptional target MDM2.
Downstream Effectors: Increased levels of p21, BAX, and PUMA.

Apoptosis Markers: Cleavage of PARP and Caspase-3 [1].
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Q1: What is the most critical factor to check before using MI-773 in an experiment? A1: The single

most important factor is the TP53 status of your model system. You must confirm that your cell lines or

patient-derived xenografts harbor wild-type TP53. Testing on mutant TP53 models will likely show no

effect, serving as an internal negative control [2].

Q2: Can MI-773 be used in combination with other cancer therapies? A2: Yes, preclinical data suggests

it can. Research in neuroblastoma cells showed that SAR405838 (MI-773) synergized with the

chemotherapeutic drug doxorubicin. It enhanced doxorubicin-induced apoptosis and helped overcome

chemoresistance in a resistant cell line model [1].

Q3: What is the in vivo efficacy of MI-773? A3: In an orthotopic neuroblastoma mouse model, treatment

with SAR405838 (30 mg/kg, administered intraperitoneally daily for 3 days) successfully induced apoptosis

in tumor cells. Analysis of the tumors showed stabilization of p53 and activation of its downstream pathway,

consistent with the drug's mechanism [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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